molecular formula C17H16N2O4S B2838772 (Z)-N,N-dimethyl-4-((3-oxoisobenzofuran-1(3H)-ylidene)methylamino)benzenesulfonamide CAS No. 339008-28-5

(Z)-N,N-dimethyl-4-((3-oxoisobenzofuran-1(3H)-ylidene)methylamino)benzenesulfonamide

Cat. No. B2838772
CAS RN: 339008-28-5
M. Wt: 344.39
InChI Key: BIQJGCQYHUKJLH-WJDWOHSUSA-N
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Description

Isobenzofuran-1(3H)-one, also known as phthalide, is a lactone that is fused to an aromatic ring . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Several compounds possessing this moiety exhibit many biological activities such as antioxidant, antifungal, anti-platelet, and anticonvulsant activity .


Synthesis Analysis

A series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones (phthalides) was synthesized via condensation, aromatization, and acetylation reactions . The synthetic route used to prepare these compounds involved the DBU-promoted condensation of commercially available phthalaldehydic acid and different 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The isobenzofuran fused-ring system is almost planar and is oriented almost perpendicular to the central ring of the xanthene system . The dihedral angle between the benzene rings of the xanthene system is 10.0 (2), indicating a butterfly-like orientation .


Chemical Reactions Analysis

The substances synthesized were submitted to in vitro bioassays against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines using the MTT cytotoxicity assay . Some derivatives inhibited 90% of cell viability at 100 µM .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking

  • Schiff bases derived from sulfa drugs and substituted salicylaldehyde showed enzyme inhibition activities. These compounds were evaluated for their effects on several enzyme activities, including cholesterol esterase, tyrosinase, and α-amylase, with specific IC50 values reported, demonstrating significant inhibition potentials. Molecular docking studies were performed to understand the interactions between the inhibitors and enzymes, providing insights into their potential therapeutic applications (Alyar et al., 2019).

Photodynamic Therapy and Cancer Treatment

  • The synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups containing Schiff base, were explored for their applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

  • A series of novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying the biologically active sulfonamide moiety were synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds displayed potent activity, surpassing reference drugs in effectiveness against a range of Gram-positive and Gram-negative bacteria and fungi. Molecular modeling was performed to analyze the interaction within the active site of dihydropteroate synthase (Ghorab et al., 2017).

Antifungal and Anti-inflammatory Properties

  • The synthesis of compounds using 4-toluenesulfonamide as a building block led to novel triazepines, pyrimidines, and azoles. Some of these compounds were screened for their in vitro antifungal activity, showcasing good efficacy, which suggests potential applications in developing new antifungal agents (Khodairy et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound contains a sulfonamide functional group , which is an organosulfur group with the structure R−S(=O) 2 −NR 2. It consists of a sulfonyl group ( O=S=O ) connected to an amine group ( −NH 2 ) . Sulfonamides are known to have a wide range of biological activities and are used in many pharmaceutical applications.

Future Directions

The future directions for research into isobenzofuran-1(3H)-ones and related compounds could involve further exploration of their biological activities and potential applications as drugs . The development of efficient methods for the formation of the C-O bond via the acetylation of O–H bonds is one of the primary subjects in organic synthetic chemistry .

properties

IUPAC Name

4-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-19(2)24(21,22)13-9-7-12(8-10-13)18-11-16-14-5-3-4-6-15(14)17(20)23-16/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMMUUGAUYXQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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